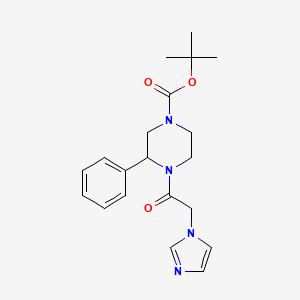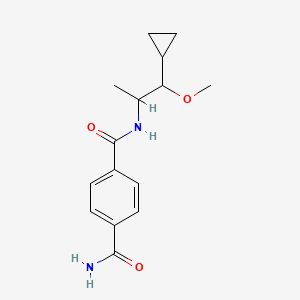
4-N-(1-cyclopropyl-1-methoxypropan-2-yl)benzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(1-cyclopropyl-1-methoxypropan-2-yl)benzene-1,4-dicarboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with a carboxamide group and a cyclopropylmethoxypropan-2-yl group, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-(1-cyclopropyl-1-methoxypropan-2-yl)benzene-1,4-dicarboxamide typically involves multiple steps, starting with the formation of the benzene ring and subsequent functionalization. Key steps may include:
Nitration of Benzene: To introduce the nitro group, benzene is nitrated using concentrated nitric acid and sulfuric acid.
Reduction of Nitro Group: The nitro group is reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Cyclopropylmethoxypropan-2-yl Group Addition: The cyclopropylmethoxypropan-2-yl group is introduced through a substitution reaction, often involving the use of a suitable alkylating agent.
Carboxamide Formation: The final step involves converting the amine group to a carboxamide group using reagents like carbonyldiimidazole (CDI) or carbonyl chloride (phosgene).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production, focusing on cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-N-(1-cyclopropyl-1-methoxypropan-2-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents onto the benzene ring or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents are used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Reduced forms of the compound, such as amines or alcohols.
Substitution Products: Derivatives with different substituents on the benzene ring or other parts of the molecule.
Aplicaciones Científicas De Investigación
Chemistry: This compound can be used as a building block in organic synthesis, serving as a precursor for more complex molecules. Biology: Medicine: The compound could be explored for its therapeutic potential, possibly as an anti-inflammatory or analgesic agent. Industry: It may find use in the development of new materials or as an intermediate in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-N-(1-cyclopropyl-1-methoxypropan-2-yl)benzene-1,4-dicarboxamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
4-(1-methoxypropan-2-yl)-3-methylaniline:
4-[(1-methoxypropan-2-yl)amino]cyclohexan-1-ol:
Uniqueness: 4-N-(1-cyclopropyl-1-methoxypropan-2-yl)benzene-1,4-dicarboxamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
4-N-(1-cyclopropyl-1-methoxypropan-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-9(13(20-2)10-3-4-10)17-15(19)12-7-5-11(6-8-12)14(16)18/h5-10,13H,3-4H2,1-2H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIRRCBSWFFDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CC1)OC)NC(=O)C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
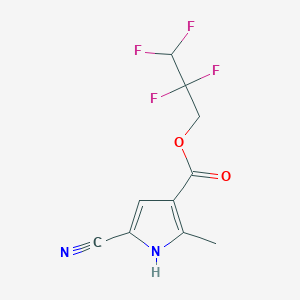
![N-[(1-tert-butylpyrazol-4-yl)methyl]-3-(methoxymethyl)oxolan-3-amine](/img/structure/B6975715.png)
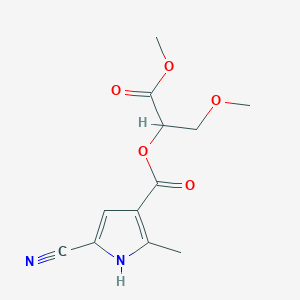
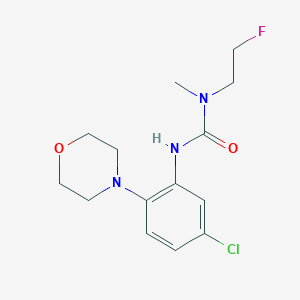
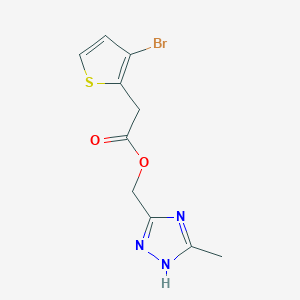
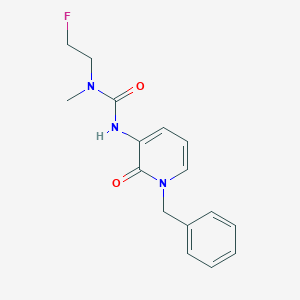
![1-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]-3-[4-(oxolan-3-yl)phenyl]urea](/img/structure/B6975733.png)
![Tert-butyl 2-[3-(butanoylamino)propyl]pyrrolidine-1-carboxylate](/img/structure/B6975754.png)
![N-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B6975763.png)
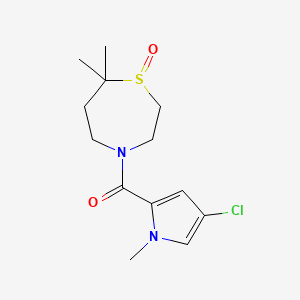
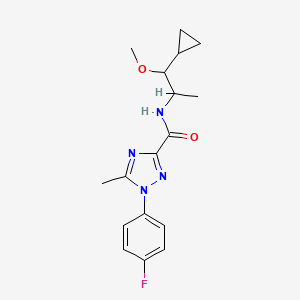
![Ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]hex-5-enoate](/img/structure/B6975789.png)
![Tert-butyl 2-[(3-methylbut-2-enoylamino)methyl]-1,4-oxazepane-4-carboxylate](/img/structure/B6975801.png)
